1-(Tetrahydro-3-methyl-3-furanyl)ethanone

Physical Chemistry Flavor Chemistry Separation Science

1-(Tetrahydro-3-methyl-3-furanyl)ethanone (CAS 380665-21-4), also known as 1-(3-methyloxolan-3-yl)ethanone, is a tetrahydrofuran-based ketone characterized by a methyl group at the 3-position and an acetyl substituent. The compound exhibits a predicted density of 1.0±0.1 g/cm³ and a predicted boiling point of 178.0±33.0 °C at 760 mmHg.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 380665-21-4
Cat. No. B13818763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tetrahydro-3-methyl-3-furanyl)ethanone
CAS380665-21-4
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCOC1)C
InChIInChI=1S/C7H12O2/c1-6(8)7(2)3-4-9-5-7/h3-5H2,1-2H3
InChIKeyZUENCOPVMCFMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tetrahydro-3-methyl-3-furanyl)ethanone (CAS 380665-21-4) Product Overview for Procurement and Research


1-(Tetrahydro-3-methyl-3-furanyl)ethanone (CAS 380665-21-4), also known as 1-(3-methyloxolan-3-yl)ethanone, is a tetrahydrofuran-based ketone characterized by a methyl group at the 3-position and an acetyl substituent . The compound exhibits a predicted density of 1.0±0.1 g/cm³ and a predicted boiling point of 178.0±33.0 °C at 760 mmHg . It is primarily utilized as a flavoring agent and synthetic intermediate, with a characteristic odor that distinguishes it from structurally similar tetrahydrofuran derivatives .

Why 1-(Tetrahydro-3-methyl-3-furanyl)ethanone Cannot Be Simply Substituted with Other Tetrahydrofuran Ketones


Substitution among tetrahydrofuran ketones is not advisable due to the significant impact of subtle structural variations on physicochemical properties and sensory profiles. As demonstrated in comparative studies, a single methyl group shift or ketone positional isomerism can alter boiling points by >30°C, densities by up to 0.15 g/cm³, and organoleptic characteristics from buttery/caramel to spicy/lavender [1]. Such differences directly influence formulation stability, flavor release kinetics, and synthetic purification efficiency. Procurement decisions should therefore be based on compound-specific validation rather than class-level interchangeability .

Quantitative Differentiation Evidence for 1-(Tetrahydro-3-methyl-3-furanyl)ethanone (CAS 380665-21-4)


Boiling Point Elevation vs. 2-Methyltetrahydrofuran-3-one

1-(Tetrahydro-3-methyl-3-furanyl)ethanone exhibits a substantially higher boiling point (178.0±33.0 °C at 760 mmHg) compared to the common flavor compound 2-methyltetrahydrofuran-3-one (139 °C at 760 mmHg) [1]. This 39°C difference, attributed to the acetyl group at the 1-position versus the 3-keto group in the comparator, provides a larger thermal stability window for high-temperature food processing or synthetic reactions .

Physical Chemistry Flavor Chemistry Separation Science

Density Differentiation from 3-Methyltetrahydrofuran

The target compound demonstrates a predicted density of 1.0±0.1 g/cm³, which is approximately 0.14 g/cm³ higher than the structurally related but non-acetylated 3-methyltetrahydrofuran (density 0.863-0.87 g/cm³) . This density increase reflects the additional molecular weight and polarity imparted by the acetyl group .

Physical Property Formulation Quality Control

Sensory Profile Distinction from 2-Methyltetrahydrofuran-3-one

While 2-methyltetrahydrofuran-3-one is characterized by sweet, caramel, and nutty notes [1], 1-(tetrahydro-3-methyl-3-furanyl)ethanone is described as possessing a spicy, fragrant, warm, and penetrating aroma reminiscent of lavender, with a slightly bitter aftertaste . This sensory divergence is attributed to the acetyl substitution at the 1-position, which alters hydrogen bonding and volatility .

Flavor Chemistry Sensory Science Food Science

Structural Uniqueness Among Tetrahydrofuran Ketones

1-(Tetrahydro-3-methyl-3-furanyl)ethanone possesses a unique 3-methyl-3-acetyl substitution pattern on the tetrahydrofuran ring, distinct from the 2-methyl-3-keto (2-methyltetrahydrofuran-3-one), 3-methyl-2-keto (3-methyltetrahydrofuran-2-one), and 3-acetyl-2-keto (3-acetyl-3-methyltetrahydrofuran-2-one) isomers . This specific arrangement positions the acetyl group on a tertiary carbon, conferring steric hindrance that may influence reactivity in further derivatization and interaction with biological targets .

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Purity and Analytical Verification Availability

Reputable vendors supply 1-(tetrahydro-3-methyl-3-furanyl)ethanone with documented purity levels, typically ≥98% by GC, and provide certificates of analysis (CoA) including NMR, HPLC, and GC data . In contrast, many generic tetrahydrofuran ketone offerings lack standardized analytical documentation, increasing the risk of batch-to-batch variability in critical applications .

Quality Control Analytical Chemistry Regulatory Compliance

Optimal Application Scenarios for 1-(Tetrahydro-3-methyl-3-furanyl)ethanone (CAS 380665-21-4)


Flavor Formulation for Herbal and Spicy Product Profiles

Based on its distinct spicy, lavender-like, and penetrating aromatic profile , 1-(tetrahydro-3-methyl-3-furanyl)ethanone is particularly suited for crafting flavors in herbal liqueurs, spiced confectionery, and lavender-scented personal care products where the caramel/nutty notes of 2-methyltetrahydrofuran-3-one would be incongruous .

High-Temperature Food Processing Intermediate

The elevated boiling point (178.0±33.0 °C) relative to 2-methyltetrahydrofuran-3-one (139 °C) makes this compound advantageous as a flavor precursor or intermediate in baked goods and retort-processed foods, where lower-boiling analogs may volatilize prematurely and lose efficacy .

Synthetic Scaffold for Tetrahydrofuran-Derived Bioactive Molecules

The unique 3-methyl-3-acetyl substitution pattern on a tertiary carbon provides a sterically hindered ketone moiety that can serve as a differentiated building block in medicinal chemistry for exploring structure-activity relationships of tetrahydrofuran-containing drug candidates, potentially leading to novel biological activities not observed with 2-substituted or 2-keto analogs .

Analytical Reference Standard for Quality Control of Flavor Ingredients

With well-documented physical properties (density ~1.0 g/cm³, boiling point ~178°C) and vendor-supplied certificates of analysis , 1-(tetrahydro-3-methyl-3-furanyl)ethanone can serve as a reliable reference standard for GC-MS and HPLC method development, enabling accurate identification and quantification of tetrahydrofuran ketones in complex flavor matrices .

Technical Documentation Hub

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